Zolenzepine-d3 (dihydrochloride)

Description

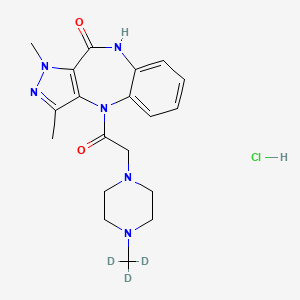

Zolenzepine-d3 (dihydrochloride) is a deuterated analog of zolenzepine, a compound hypothesized to act as a cyclin-dependent kinase (CDK) inhibitor based on structural and functional similarities to other dihydrochloride salts in this class. The "-d3" designation indicates the incorporation of three deuterium atoms, typically replacing hydrogen at specific positions to enhance metabolic stability and pharmacokinetic properties. Deuterated compounds like Zolenzepine-d3 are frequently employed in drug discovery and analytical applications, such as internal standards for mass spectrometry .

Properties

Molecular Formula |

C19H25ClN6O2 |

|---|---|

Molecular Weight |

407.9 g/mol |

IUPAC Name |

1,3-dimethyl-10-[2-[4-(trideuteriomethyl)piperazin-1-yl]acetyl]-5H-pyrazolo[3,4-c][1,5]benzodiazepin-4-one;hydrochloride |

InChI |

InChI=1S/C19H24N6O2.ClH/c1-13-17-18(23(3)21-13)19(27)20-14-6-4-5-7-15(14)25(17)16(26)12-24-10-8-22(2)9-11-24;/h4-7H,8-12H2,1-3H3,(H,20,27);1H/i2D3; |

InChI Key |

OOFMDSLGKRWAIR-MUTAZJQDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)CC(=O)N2C3=CC=CC=C3NC(=O)C4=C2C(=NN4C)C.Cl |

Canonical SMILES |

CC1=NN(C2=C1N(C3=CC=CC=C3NC2=O)C(=O)CN4CCN(CC4)C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zolenzepine-d3 (dihydrochloride) involves the incorporation of deuterium atoms into the Zolenzepine molecule. The process typically starts with the preparation of the deuterated piperazine derivative, followed by its reaction with other intermediates to form the final product. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Zolenzepine-d3 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to maintain the purity and quality of the final product. The production methods are designed to be efficient and cost-effective while ensuring the safety and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Zolenzepine-d3 (dihydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

Zolenzepine-d3 (dihydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace the pathways and interactions of Zolenzepine in biological systems.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Zolenzepine in the human body.

Industry: Applied in the development and quality control of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Zolenzepine-d3 (dihydrochloride) is similar to that of its non-deuterated counterpart, Zolenzepine. It exerts its effects by interacting with specific molecular targets and pathways within the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Pharmacological Profile and Target Specificity

Zolenzepine-d3 is presumed to share mechanistic properties with non-deuterated CDK inhibitors. A key comparison can be made with vanoxerine dihydrochloride, a triple CDK2/4/6 inhibitor, which exhibits broad anti-cancer activity. Vanoxerine demonstrates IC50 values of 3.79 μM in QGY7703 and 4.04 μM in Huh7 cell lines, comparable to other CDK inhibitors like Adapalene (CDK2-specific; IC50 = 4.43–7.14 μM), Fluspirilene (CDK2-specific; IC50 = 3.46–4.01 μM), and Rafoxanide (CDK4/6 inhibitor; IC50 = 1.09–1.31 μM in skin cancer models) .

Table 1: Comparative IC50 Values and Targets of CDK Inhibitors

| Compound | Target Specificity | IC50 (μM) in Cell Lines | Key Applications |

|---|---|---|---|

| Vanoxerine dihydrochloride | CDK2/4/6 | 3.79 (QGY7703), 4.04 (Huh7) | Broad-spectrum anti-cancer |

| Adapalene | CDK2 | 4.43 (DLD1), 7.14 (LoVo) | Colorectal cancer |

| Fluspirilene | CDK2 | 3.46 (Huh7), 4.01 (HepG2) | Liver cancer |

| Rafoxanide | CDK4/6 | 1.09 (A375), 1.31 (A431) | Skin cancer |

| Zolenzepine-d3 (hypothetical) | CDK2/4/6 (assumed) | N/A (Deuterated analog) | Research standards, metabolic studies |

Physicochemical Properties

Dihydrochloride salts generally exhibit enhanced solubility and stability compared to free bases. For example:

- 3,3'-Dichlorobenzidine dihydrochloride has a log Koc of 3.7, indicating moderate soil mobility, and a water solubility of 0.1–1.0 mg/mL .

- Putrescine dihydrochloride and cadaverine dihydrochloride are used as analytical standards with high purity (>98%) and solubility in aqueous solutions .

Advantages and Limitations of Zolenzepine-d3

Advantages

Limitations

- Limited Clinical Data: As a research tool, in vivo efficacy and toxicity profiles remain uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.